molecular formula C18H15F2NO5 B2401896 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate CAS No. 1291856-10-4

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate

Cat. No. B2401896
CAS RN: 1291856-10-4
M. Wt: 363.317
InChI Key: NTZBXIKOGNWFCY-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate, also known as DFB or DFB-MBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate exerts its effects through the inhibition of specific enzymes or receptors in the body. For example, in cancer cells, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In Alzheimer's disease, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been shown to reduce the formation of amyloid-beta peptides, which are thought to play a role in the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low cost. However, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate, including the development of novel compounds based on the 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate scaffold, the investigation of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate's potential as a treatment for other diseases, and the optimization of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate's pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is a chemical compound with significant potential for scientific research applications. Through its inhibition of specific enzymes and receptors, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has shown promise as an anti-tumor agent, a treatment for Alzheimer's disease, and a scaffold for drug discovery. While there are some limitations to its use in lab experiments, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate remains an important area of research with many future directions to explore.

Synthesis Methods

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of 2,4-difluorobenzylamine with methyl benzene-1,3-dicarboxylate, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate.

Scientific Research Applications

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has shown promising results as an anti-tumor agent, inhibiting the growth of various cancer cell lines. In neuroscience, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides. In drug discovery, 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

properties

IUPAC Name

3-O-[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO5/c1-25-17(23)11-3-2-4-12(7-11)18(24)26-10-16(22)21-9-13-5-6-14(19)8-15(13)20/h2-8H,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZBXIKOGNWFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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